5-Hydroxy-2-phenyl-1,3-dioxane, cis- is a bioactive chemical.
2-Phenyl-1,3-dioxan-5-ol
CAS No.: 4141-19-9
Cat. No.: VC0516282
Molecular Formula: C10H12O3
Molecular Weight: 180.203
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4141-19-9 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.203 |
| IUPAC Name | 2-phenyl-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
| Standard InChI Key | BWKDAAFSXYPQOS-AOOOYVTPSA-N |
| SMILES | C1C(COC(O1)C2=CC=CC=C2)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
2-Phenyl-1,3-dioxan-5-ol is an organic compound belonging to the class of dioxanes, specifically featuring a six-membered heterocyclic ring containing two oxygen atoms. It possesses a phenyl group at position 2 and a hydroxyl group at position 5, creating a molecule with both aromatic and alcohol characteristics.
Basic Identification Information
| Parameter | Information |
|---|---|
| Common Name | 2-Phenyl-1,3-dioxan-5-ol |
| CAS Numbers | 1708-40-3 (general), 4141-19-9 (cis isomer) |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2-phenyl-1,3-dioxan-5-ol |
| InChI | InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
| SMILES | OC1COC(OC1)C2=CC=CC=C2 |
The compound is also known by several synonyms, including 1,3-O-benzylideneglycerol, 5-hydroxy-2-phenyl-1,3-dioxane, and benzaldehyde glyceryl acetal .
Stereochemistry
An important aspect of 2-phenyl-1,3-dioxan-5-ol is its stereochemistry. The compound can exist in different stereoisomeric forms, with the cis and trans isomers being the most significant. The cis isomer (cis-2-phenyl-1,3-dioxan-5-ol, CAS 4141-19-9) is particularly important in various applications and synthetic pathways .
Physical and Chemical Properties
2-Phenyl-1,3-dioxan-5-ol possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to off-white powder/crystals |
| Melting Point | 83-86°C (literature), 83-84°C (specific) |
| Boiling Point | 333.6±37.0°C (Predicted) |
| Density | 1.203±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, methanol, acetone; slightly soluble in benzene, chloroform, ethyl acetate |
| pKa | 13.55±0.40 (Predicted) |
| Color | White to off-white |
The compound's physical properties make it suitable for various applications in organic synthesis and as an intermediate in the production of more complex molecules .
Chemical Properties
The chemical behavior of 2-phenyl-1,3-dioxan-5-ol is primarily governed by its functional groups:
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The hydroxyl group at position 5 can participate in typical alcohol reactions, including oxidation, esterification, and nucleophilic substitution.
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The dioxane ring structure provides stability but can undergo ring-opening under specific conditions.
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The phenyl group contributes to the compound's aromatic properties and can participate in aromatic substitution reactions .
The compound is classified as a benzaldehyde glyceryl acetal, which describes its structural relationship as an acetal formed between benzaldehyde and glycerol .
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 2-phenyl-1,3-dioxan-5-ol, with variations depending on the desired stereoisomer and specific application requirements.
General Synthesis Approaches
The primary method for synthesizing 2-phenyl-1,3-dioxan-5-ol involves the reaction of glycerol (1,2,3-propanetriol) with benzaldehyde in the presence of an acid catalyst. This condensation reaction forms the acetal structure characteristic of the compound .
In a refined approach, tris(hydroxymethyl)nitromethane can be used as the starting material for the synthesis. This method has been employed to prepare various 2-substituted 1,3-dioxan-5-ones, which can then be reduced to obtain the corresponding 1,3-dioxan-5-ols :
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Condensation of tris(hydroxymethyl)nitromethane with aldehydes or ketones
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Reduction of the nitro group
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Oxidation of the resulting intermediate to obtain the 1,3-dioxan-5-one
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Selective reduction to yield 2-phenyl-1,3-dioxan-5-ol
Stereoselectivity in Synthesis
The stereochemistry of the synthesis can be controlled by various factors including reaction conditions, catalysts, and starting materials. For instance, the cis isomer of 2-phenyl-1,3-dioxan-5-ol can be specifically prepared and isolated through careful control of reaction parameters .
Chemical Reactions and Transformations
2-Phenyl-1,3-dioxan-5-ol participates in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Oxidation Reactions
One of the significant transformations of 2-phenyl-1,3-dioxan-5-ol is its oxidation to form 2-phenyl-1,3-dioxan-5-one. This reaction converts the secondary alcohol (hydroxyl group) at position 5 to a ketone, resulting in a compound with the molecular formula C₁₀H₁₀O₃ and different reactivity patterns .
Nucleophilic Substitution Reactions
The hydroxyl group of 2-phenyl-1,3-dioxan-5-ol can undergo nucleophilic substitution reactions, particularly when activated. For instance, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile yields trans-5-bromo-2-phenyl-1,3-dioxan as the brominated product .
More interestingly, the direct reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrabromide produces three products:
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cis-4-bromomethyl-2-phenyl-1,3-dioxolan (45%)
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trans-4-bromomethyl-2-phenyl-1,3-dioxolan (48%)
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trans-5-bromo-2-phenyl-1,3-dioxan (7%)
This rearrangement under neutral conditions highlights the complex reactivity of the compound and suggests caution when using acetal derivatives of glycerol as intermediates in glyceride synthesis .
Polymerization Reactions
2-Phenyl-1,3-dioxan-5-ol can participate in polymerization reactions, particularly ring-opening polymerization. These reactions can be catalyzed by compounds such as tin(II) 2-ethylhexanoate (Sn(oct)₂), contributing to the development of novel polymeric materials .
Template-Directed Cyclizations
A particularly noteworthy application of 1,3-dioxan-5-ol derivatives is their role in template-directed epoxide cyclizations. These structures display remarkable "enhanced template effects" in water-promoted epoxide cyclization processes, providing near-complete selectivity in certain cases. This property is valuable in the synthesis of ladder polyether natural products and related compounds .
Applications in Organic Synthesis
The versatility of 2-phenyl-1,3-dioxan-5-ol makes it valuable in numerous synthetic applications across various fields.
Building Block in Complex Molecule Synthesis
2-Phenyl-1,3-dioxan-5-ol serves as an important building block for the synthesis of various functionalized molecules. Its controlled reactivity and well-defined stereochemistry make it particularly useful in the preparation of complex organic compounds requiring precise spatial arrangements .
Polymer Chemistry
In polymer chemistry, 2-phenyl-1,3-dioxan-5-ol contributes to the development of various materials including:
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Isoglycerol methacrylate-lactide amphiphilic block copolymers
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Hyperbranched polyalkenamer-polyesters via acyclic diene metathesis polymerization
These applications leverage the compound's unique structure and reactivity to create polymers with specific properties and functions.
Natural Product Synthesis
In natural product synthesis, 2-phenyl-1,3-dioxan-5-ol derivatives play a crucial role in creating complex structures. For instance, they serve as reactants in the synthesis of:
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Arachidonoylglycerol mimetics selective for CB1 receptors
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Core disaccharides from Streptococcus pneumoniae type 23F capsular polysaccharide antigen
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Ladder polyether natural products, which can block various cellular ion channels
| Storage Parameter | Recommendation |
|---|---|
| Storage Temperature | Refrigerated (2-8°C) |
| Storage Atmosphere | Under inert gas |
| Light Exposure | Protect from light |
| Conditions to Avoid | Air, heat |
| Packaging | Store in tightly closed containers |
The compound is noted to be very hygroscopic, requiring storage under inert gas to prevent degradation .
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